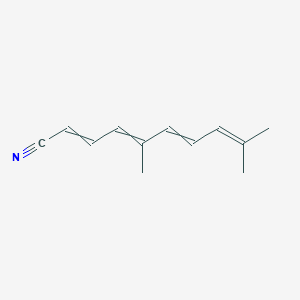![molecular formula C13H10ClNO2 B14360282 Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]- CAS No. 92596-90-2](/img/structure/B14360282.png)
Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]- is a chemical compound with the molecular formula C13H10ClNO2 It is a derivative of phenol, characterized by the presence of a chloro group and an imino group attached to the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]- typically involves the condensation reaction between 4-chlorophenol and 4-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]- involves its interaction with biological molecules. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. It may also act as an inhibitor of enzymes by binding to their active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-chloro-2-methyl-: Similar structure but with a methyl group instead of the imino group.
4-((4-(dimethylamino)benzylidene)amino)phenol: Contains a dimethylamino group instead of the hydroxy group.
4-((3-nitrobenzylidene)amino)phenol: Contains a nitro group instead of the hydroxy group.
Uniqueness
Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
92596-90-2 |
|---|---|
Molekularformel |
C13H10ClNO2 |
Molekulargewicht |
247.67 g/mol |
IUPAC-Name |
4-chloro-2-[(4-hydroxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H10ClNO2/c14-10-1-6-13(17)9(7-10)8-15-11-2-4-12(16)5-3-11/h1-8,16-17H |
InChI-Schlüssel |
BRXKWQZVKWNIBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14360204.png)












